
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C5H2F8OH+POCl3→(C5H2F8O)2P(O)OH+3HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Phosphoric acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Applications De Recherche Scientifique
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and as a flame retardant.
Mécanisme D'action
The mechanism by which bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets through its phosphate group. The fluorinated alkyl chains enhance its stability and reactivity, allowing it to participate in various biochemical and chemical pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules, thereby modifying their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate
- Tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate is unique due to its specific combination of fluorinated alkyl chains and a phosphate group. This combination imparts distinct chemical properties, such as high thermal stability, resistance to hydrolysis, and the ability to participate in phosphorylation reactions. These properties make it particularly valuable in applications requiring robust and reactive compounds.
Propriétés
Numéro CAS |
2794-65-2 |
|---|---|
Formule moléculaire |
C10H7F16O4P |
Poids moléculaire |
526.11 g/mol |
Nom IUPAC |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) hydrogen phosphate |
InChI |
InChI=1S/C10H7F16O4P/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2,(H,27,28) |
Clé InChI |
LHUPMZNHKMFSEE-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

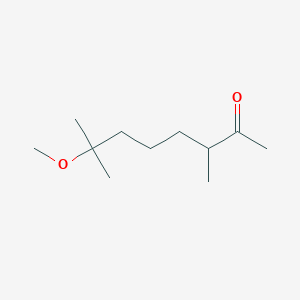
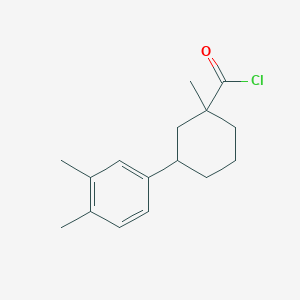

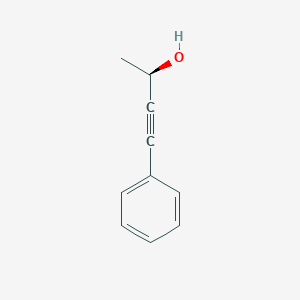
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

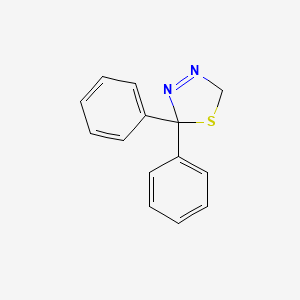

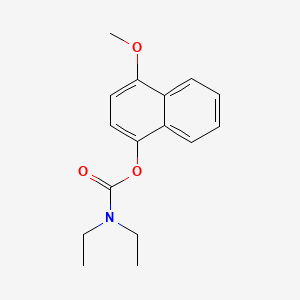


![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)
